![molecular formula C14H19N3O2S2 B5794132 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide, commonly known as EPTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. EPTB is a sulfonamide derivative that possesses potent antibacterial and antifungal properties. This compound has been extensively studied for its therapeutic potential in treating a wide range of infectious diseases.
作用机制
The mechanism of action of EPTB is not fully understood. However, it is believed to inhibit the synthesis of cell wall components in bacteria, leading to their death. EPTB has also been shown to inhibit the activity of certain enzymes in fungi, leading to their growth inhibition.
Biochemical and Physiological Effects
EPTB has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have low cytotoxicity, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of EPTB is its broad-spectrum activity against bacteria and fungi. Additionally, it has been shown to have low toxicity and cytotoxicity, making it a promising candidate for further development. However, one of the limitations of EPTB is its relatively low potency compared to other antibacterial and antifungal agents.
未来方向
There are several future directions for the study of EPTB. One area of interest is the development of more potent analogs of EPTB with improved antibacterial and antifungal activity. Additionally, the potential use of EPTB in combination therapy with other antibiotics and antifungal agents is an area of interest. Further studies are also needed to fully understand the mechanism of action of EPTB and its potential use in treating tuberculosis.
合成方法
EPTB can be synthesized through a multi-step process involving the reaction of 2-aminobenzenesulfonamide with 1-ethylpropylamine and subsequent cyclization with thiosemicarbazide. The final product is obtained through a reaction with methyl iodide.
科学研究应用
EPTB has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species. EPTB has also been studied for its potential use in treating tuberculosis, a highly infectious disease caused by Mycobacterium tuberculosis.
属性
IUPAC Name |
4-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-4-11(5-2)13-15-16-14(20-13)17-21(18,19)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLOFWGQZSYZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)

![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)

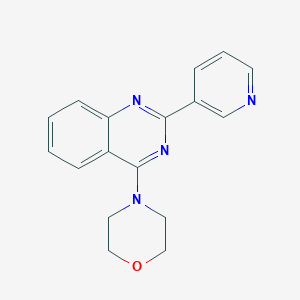

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)
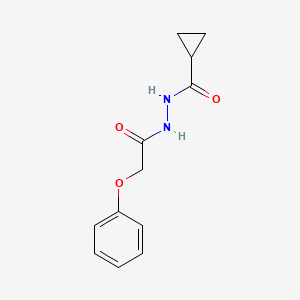
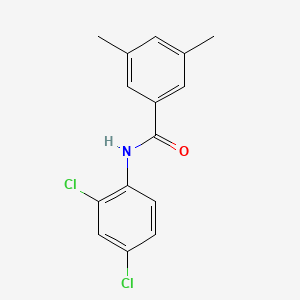
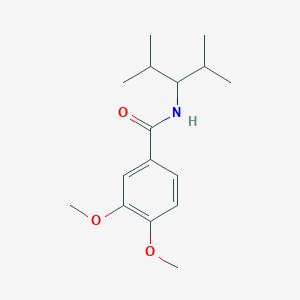

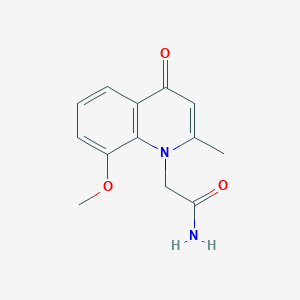
![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794125.png)